molecular formula C9H13Cl2N B2909222 N-(2-Chlorobenzyl)ethanamine hydrochloride CAS No. 102236-56-6

N-(2-Chlorobenzyl)ethanamine hydrochloride

Cat. No.: B2909222
CAS No.: 102236-56-6
M. Wt: 206.11
InChI Key: JJSOXBMYLGZIPC-UHFFFAOYSA-N
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Description

Contextualization of Substituted Ethanamines in Contemporary Chemical Research

Substituted ethanamines are organic compounds characterized by an ethylamine (B1201723) backbone with one or more hydrogen atoms replaced by other functional groups. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatility and presence in a wide array of biologically active molecules. mdpi.com The phenethylamine (B48288) subclass, for example, forms the basis for numerous hormones and neurotransmitters, including dopamine (B1211576) and adrenaline, as well as a variety of pharmaceuticals. mdpi.comwikipedia.org

The diverse pharmacological activities of substituted ethanamines stem from the wide range of possible chemical modifications to their structure. nih.gov These modifications can influence the compound's size, shape, and electronic properties, allowing for the fine-tuning of its interactions with biological targets. As a result, this class of compounds is actively being explored for the development of new therapeutic agents. nih.gov

Research Rationale for Investigating N-(2-Chlorobenzyl)ethanamine Hydrochloride

While extensive research exists for the broader class of substituted ethanamines, specific public domain research on this compound is notably limited. The primary rationale for investigating compounds of this nature often lies in their potential as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a chlorobenzyl group suggests its potential role as a building block for various target structures.

The key structural features of this compound, namely the ethanamine core and the 2-chlorobenzyl substituent, provide reactive sites for further chemical modifications. The amine group can readily undergo reactions such as acylation and alkylation, while the aromatic ring can be subject to various substitution reactions. This versatility makes it a potentially valuable precursor in organic synthesis.

Below are the fundamental properties of this compound:

PropertyValue
CAS Number 102236-56-6
Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol

This data is compiled from chemical supplier information. chemscene.com

Fundamental Academic Perspectives and Research Trajectories

The academic interest in this compound is primarily theoretical at this stage, given the lack of extensive published research. The research trajectory for such a compound would typically involve several stages. Initially, the focus would be on developing efficient and scalable synthesis methods. This would be followed by a thorough characterization of its chemical and physical properties.

Subsequent research would likely explore its reactivity and potential as a precursor in the synthesis of novel compounds. Depending on the properties of these new molecules, they could be screened for various biological activities. The global market for related compounds like benzylamine (B48309) is expanding, driven by its critical role in pharmaceutical synthesis and other industrial applications, suggesting a continued interest in developing and understanding new derivatives. businessresearchinsights.comresearchandmarkets.com The current research landscape for benzylamines includes a focus on sustainable and environmentally friendly production methods. businessresearchinsights.com

It is important to distinguish this compound from the more frequently studied compound, N-(2-Chlorobenzyl)-2-(2-thienyl)ethylamine hydrochloride. The latter is a known intermediate in the synthesis of the antithrombotic agent Clopidogrel. chemicalbook.comchemicalbook.com This frequent confusion in search results underscores the relative obscurity of this compound in the current scientific literature.

Future research on this compound would be necessary to fully elucidate its properties and potential applications. Such studies would contribute to the broader understanding of substituted ethanamines and could potentially lead to the discovery of new molecules with valuable applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSOXBMYLGZIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of N 2 Chlorobenzyl Ethanamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For N-(2-Chlorobenzyl)ethanamine hydrochloride, a comprehensive analysis using various NMR techniques would be essential for its structural confirmation and characterization.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups. In the case of this compound, distinct signals would be expected for the protons of the ethyl group, the benzyl (B1604629) group, and the aromatic ring.

The protons on the carbon adjacent to the nitrogen atom (the ethyl group's CH₂) and the benzylic protons (CH₂) would likely appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen and the aromatic ring. The aromatic protons would typically resonate in the range of 6.5-8.0 ppm, with their specific shifts and splitting patterns being dictated by the position of the chloro substituent. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, quartets), which would help in assigning the signals to specific protons and confirming the connectivity within the molecule.

Hypothetical ¹H NMR Data for this compound

Assignment Hypothetical Chemical Shift (ppm) Multiplicity Integration
Ethyl-CH₃ 1.3 - 1.5 Triplet 3H
Ethyl-CH₂ 3.0 - 3.3 Quartet 2H
Benzyl-CH₂ 4.2 - 4.5 Singlet/Broad Singlet 2H
Aromatic-H 7.2 - 7.6 Multiplet 4H

Carbon-13 NMR (¹³C NMR) Investigations for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals provide insights into the type of carbon (aliphatic, aromatic, etc.) and the nature of its neighboring atoms.

The carbon atom bearing the chlorine atom on the aromatic ring would be expected to have a chemical shift influenced by the halogen's electronegativity. The benzylic carbon and the carbons of the ethyl group attached to the nitrogen would also exhibit characteristic chemical shifts.

Hypothetical ¹³C NMR Data for this compound

Assignment Hypothetical Chemical Shift (ppm)
Ethyl-CH₃ 10 - 15
Ethyl-CH₂ 40 - 45
Benzyl-CH₂ 50 - 55
Aromatic-C (unsubstituted) 125 - 135

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, COSY)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Correlation Spectroscopy (COSY), are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals.

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be invaluable in confirming the connectivity within the ethyl and benzyl fragments of the molecule.

HMQC/HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct pairing of proton and carbon signals, greatly facilitating the complete assignment of the NMR spectra.

Quantitative NMR for Purity and Compositional Analysis

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard. nih.gov The signal intensity in NMR is directly proportional to the number of nuclei giving rise to that signal, making it an excellent tool for quantitative analysis without the need for compound-specific calibration curves. For this compound, qNMR could be employed to accurately determine its purity by using a suitable internal standard with a known concentration and comparing the integrals of their respective, well-resolved peaks. nih.gov

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint" for each compound.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching of the secondary amine salt, typically appearing as a broad band in the region of 2400-3200 cm⁻¹.

C-H stretching for both the aromatic and aliphatic (ethyl and benzyl) groups, usually observed between 2850-3100 cm⁻¹.

Aromatic C=C stretching vibrations, which give rise to several bands in the 1400-1600 cm⁻¹ region.

C-N stretching , which would likely appear in the 1000-1250 cm⁻¹ range.

C-Cl stretching , which is typically observed in the fingerprint region, below 800 cm⁻¹.

Hypothetical FTIR Data for this compound

Vibrational Mode Hypothetical Frequency Range (cm⁻¹)
N-H Stretch (amine salt) 2400 - 3200 (broad)
C-H Stretch (aromatic) 3000 - 3100
C-H Stretch (aliphatic) 2850 - 3000
C=C Stretch (aromatic) 1400 - 1600
C-N Stretch 1000 - 1250

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a specific fingerprint based on its structural composition. For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to the vibrations of its distinct functional groups, including the chlorinated benzene (B151609) ring, the ethylamine (B1201723) side chain, and the ammonium (B1175870) hydrochloride moiety.

The protonation of the amine group to form the hydrochloride salt significantly influences the vibrational modes, particularly those associated with the N-H bond. A prominent feature in the Raman spectrum of an amine salt is the stretching vibration of the N⁺-H group. spectroscopyonline.com The spectrum would also display signals from the aromatic ring, such as C-C stretching and C-H bending, as well as vibrations from the aliphatic chain.

Key expected vibrational modes for this compound are detailed in the table below. These assignments are based on typical frequency ranges for the respective functional groups.

Expected Raman Shift (cm⁻¹) Vibrational Mode Assignment Functional Group
3100 - 3000Aromatic C-H Stretch2-Chlorobenzyl
3000 - 2850Aliphatic C-H StretchEthanamine Chain
2800 - 2400N⁺-H Stretch (broad)Ammonium
1600 - 1585Aromatic C=C StretchBenzene Ring
1480 - 1430Aliphatic C-H Bend (Scissoring)Ethanamine Chain
1100 - 1000Ring Breathing ModeBenzene Ring
800 - 600C-Cl Stretch2-Chlorobenzyl

Mass Spectrometry (MS) Characterization

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, this compound would typically be analyzed as its free base, N-(2-Chlorobenzyl)ethanamine, as the salt form is not volatile. The free base has a molecular weight of 169.65 g/mol . Under electron ionization (EI), the molecule undergoes fragmentation, providing a unique mass spectrum.

The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process results in the formation of a stable, nitrogen-containing cation. For N-(2-Chlorobenzyl)ethanamine, the most prominent fragmentation pathway is expected to be the cleavage of the bond between the benzyl group and the nitrogen atom, leading to the formation of the 2-chlorobenzyl cation. Another significant alpha-cleavage would involve the loss of a methyl radical from the ethyl group.

The expected fragmentation pattern is summarized in the table below.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
169[C₉H₁₂ClN]⁺Molecular Ion (as free base)
125[C₇H₆Cl]⁺Loss of ethanamine via cleavage of the C-N bond
91[C₇H₇]⁺Tropylium ion (from rearrangement of benzyl fragment)
44[C₂H₆N]⁺Alpha-cleavage with loss of the 2-chlorobenzyl radical

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography-mass spectrometry is highly suitable for the analysis of polar and non-volatile compounds like this compound, as it does not require the analyte to be in the gas phase. researchgate.netnih.gov The compound can be analyzed directly, typically using electrospray ionization (ESI) in positive ion mode. In the mass spectrometer, the compound would be detected as the protonated molecule, [M+H]⁺, where M is the free base.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, which can be used to confirm the elemental composition of the molecule. uci.edumeasurlabs.com The theoretical exact mass of the protonated N-(2-Chlorobenzyl)ethanamine is calculated based on the most abundant isotopes of its constituent atoms. This high-accuracy measurement is a powerful tool for unambiguous compound identification. uci.edu

Parameter Value
Molecular Formula (Free Base)C₉H₁₂ClN
Theoretical Monoisotopic Mass (Free Base)169.0658 u
Observed Ion (HRMS) [M+H]⁺
Theoretical Exact Mass of [M+H]⁺ 170.0731 u
Required Mass Accuracy< 5 ppm

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal information on molecular structure, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

A crucial aspect of the solid-state structure of an amine hydrochloride is the charge-assisted hydrogen bond formed between the protonated amine (the cation) and the chloride anion. acs.orgresearchgate.net This strong electrostatic interaction is a primary determinant of the crystal packing. The analysis would reveal the conformation of the ethylamine chain and the relative orientation of the 2-chlorobenzyl group.

The diffraction data are first used to determine the unit cell parameters (the dimensions of the fundamental repeating block of the crystal) and the crystal system. Amine hydrochloride salts frequently crystallize in common crystal systems such as monoclinic or orthorhombic. nih.govresearchgate.net The systematic absences in the diffraction pattern then allow for the determination of the space group, which describes the symmetry elements of the crystal.

While specific experimental data for this compound is not publicly available, a plausible set of crystallographic parameters can be hypothesized based on known structures of similar amine hydrochloride compounds. nih.govacs.orgresearchgate.net

Crystallographic Parameter Hypothetical Value/Type Description
Crystal System MonoclinicA common crystal system for organic salts.
Space Group P2₁/cA frequent centrosymmetric space group for monoclinic systems.
a (Å) 10 - 15Unit cell dimension
b (Å) 5 - 10Unit cell dimension
c (Å) 15 - 20Unit cell dimension
**β (°) **90 - 110Unit cell angle (for monoclinic)
Z 4Number of molecules per unit cell
Analysis of Unit Cell Parameters and Molecular Conformation

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its unit cell parameters—such as the dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ)—and its crystal system are not available.

The molecular conformation, which describes the spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles, is also undetermined in the absence of crystallographic data. While computational modeling could predict the lowest energy conformation of the molecule, experimentally determined structural parameters from single-crystal X-ray analysis remain the definitive standard for solid-state conformation, and such data has not been publicly reported for this compound.

Investigation of Intermolecular Interactions, Including Hydrogen Bonding Networks and Crystal Packing

Detailed experimental insights into the intermolecular interactions of this compound are contingent on the availability of its crystal structure, which has not been found in the searched literature. Therefore, a definitive analysis of its hydrogen bonding network, crystal packing, and other non-covalent interactions like van der Waals forces or π-π stacking is not possible at this time.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Purity

A search for experimental Powder X-ray Diffraction (PXRD) patterns for this compound did not yield any specific data. PXRD is a primary technique used to assess the crystalline phase purity of a solid sample and to identify the existence of different polymorphic forms. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific crystalline phase.

Computational and Theoretical Investigations of N 2 Chlorobenzyl Ethanamine Hydrochloride

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure and properties of a molecule. These methods, based on the principles of quantum mechanics, provide detailed information about geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govresearchgate.net For N-(2-Chlorobenzyl)ethanamine hydrochloride, DFT calculations would model the molecule in its ground state to predict key structural parameters. This process involves minimizing the total energy of the molecule with respect to the positions of its atoms.

The expected outputs from a DFT geometry optimization would include precise values for:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-Cl, N-H, C-H).

Bond Angles: The angles formed by three consecutive bonded atoms (e.g., C-N-C, Cl-C-C).

These calculated parameters are crucial for understanding the molecule's shape and steric profile. While specific experimental data for comparison is limited, DFT provides a reliable prediction of the molecular structure. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This table is illustrative as specific research data for this compound was not found. The values represent the type of data that would be generated.)

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond LengthC(aromatic)Cl~1.74 Å
Bond LengthNC(ethyl)~1.47 Å
Bond AngleC(benzyl)NC(ethyl)~112°
Dihedral AngleC(aromatic)C(benzyl)NC(ethyl)Variable

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Electronic Properties

Frontier Molecular Orbital (FMO) theory is essential for explaining the electronic behavior and reactivity of a molecule. scispace.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital serves as the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. scispace.com For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the regions most likely to participate in electron transfer.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative as specific research data for this compound was not found.)

ParameterEnergy (eV)
EHOMOIllustrative Value
ELUMOIllustrative Value
Energy Gap (ΔE)Illustrative Value

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. In this compound, such regions would likely be concentrated around the nitrogen and chlorine atoms due to their high electronegativity.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. For the hydrochloride salt, the area around the ammonium (B1175870) proton (N-H+) would be strongly positive.

Green Regions: Denote neutral or non-polar areas.

An MEP map provides a clear, intuitive prediction of where the molecule is most likely to interact with other charged or polar species.

Molecular Dynamics and Molecular Mechanics Simulations

While quantum methods are excellent for single molecules, molecular dynamics (MD) and molecular mechanics (MM) are used to study the behavior of molecules over time and in larger systems, such as in a liquid or solid state.

Conformational Analysis and Energy Landscape Mapping

N-(2-Chlorobenzyl)ethanamine is a flexible molecule due to the presence of several single bonds around which rotation can occur. Conformational analysis is the study of the different spatial arrangements (conformers) the molecule can adopt and their corresponding energies. libretexts.orgunacademy.com

Molecular mechanics simulations can be used to systematically rotate the key dihedral angles (e.g., the C-C-N-C and Ar-C-N-C bonds) to map the potential energy surface. This analysis identifies the lowest-energy conformers (the most stable shapes) and the energy barriers required to transition between them. youtube.comyoutube.com This information is crucial for understanding how the molecule behaves in solution and how its shape might influence its ability to interact with other molecules.

Investigation of Intermolecular Interactions in Condensed Phases

In a solid (crystalline) or liquid state, the properties of this compound are governed by intermolecular forces. As an amine salt, the primary interactions would be strong ionic and hydrogen bonding. cdnsciencepub.com

Molecular dynamics simulations can model a system containing many molecules of the compound, along with solvent if necessary, to study these interactions. Key interactions that would be investigated include:

Hydrogen Bonding: The strong N+-H···Cl- hydrogen bonds are expected to be the dominant organizing force in the crystal lattice. cdnsciencepub.commdpi.com

π-π Stacking: Potential interactions between the aromatic rings of adjacent molecules.

These simulations provide insight into the crystal packing arrangement and the collective behavior of the molecules, which underpin the macroscopic properties of the substance. mdpi.comrsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among bonds, providing a localized picture of the electron density in a molecule. uni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis can quantify the stabilizing effects of electron delocalization, often referred to as hyperconjugative interactions. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key metric for understanding intramolecular stability.

Key expected interactions include:

Interactions involving the phenyl ring: The π-orbitals of the benzene (B151609) ring can act as electron donors, interacting with antibonding orbitals in the side chain. Conversely, the antibonding π* orbitals of the ring can act as acceptors.

Interactions involving the chlorine atom: The lone pairs on the chlorine atom (n(Cl)) can donate electron density to neighboring antibonding orbitals, such as σ(C-C) or σ(C-H), contributing to the stability of the molecule.

Cation-π interaction: In the protonated form, a significant intramolecular cation-π interaction between the positively charged ammonium group (N-H+) and the π-electron cloud of the 2-chlorobenzyl ring is anticipated. researchgate.net This type of interaction is crucial for the conformational stability of many protonated phenylalkylamines. researchgate.net

The stabilization energies (E(2)) for these interactions can be calculated to determine their relative importance. A higher E(2) value indicates a stronger interaction. nih.gov For instance, the delocalization from a lone pair orbital to an antibonding orbital (n → σ) or a π-orbital to an antibonding π-orbital (π → π*) are typically significant stabilizing interactions. In related chloro-substituted aromatic compounds, interactions involving chlorine lone pairs donating to antibonding orbitals of the ring have been shown to provide stabilization. materialsciencejournal.org

A theoretical NBO analysis would likely reveal the following significant donor-acceptor interactions, contributing to the stability of the this compound cation. The stabilization energies presented are representative values based on analyses of structurally similar molecules.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
π(C-C)ringσ(C-C)side chain~3-5π → σ
n(Cl)σ(Cring-Cring)~1-2n → σ
σ(C-H)σ(N-H)~2-4σ → σ
π(Cring)σ(N-H)~5-10Cation-π (π → σ)
n(N)σ(C-H)~8-12n → σ (in neutral form)

Hirshfeld Surface Analysis for Supramolecular Assembly and Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By partitioning the crystal electron density, it defines a unique surface for a molecule, allowing for the exploration of how neighboring molecules interact. scirp.org The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. mdpi.com Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. mdpi.com

In the crystalline structure of this compound, the supramolecular assembly is expected to be dominated by a network of hydrogen bonds and other weaker interactions. The presence of the hydrochloride ion introduces a strong hydrogen bond donor site at the protonated amine (N-H+) and a primary acceptor in the chloride anion (Cl⁻).

The primary intermolecular contacts anticipated are:

N-H···Cl Hydrogen Bonds: Strong hydrogen bonds between the protonated ethylamine (B1201723) group and the chloride anion are expected to be the most significant interactions, playing a crucial role in the primary structural motifs. mdpi.com

C-H···Cl Interactions: Weaker hydrogen bonds between carbon-hydrogen bonds (from both the aromatic ring and the ethyl group) and the chloride anion would also contribute to the crystal packing. nih.gov

H···H Contacts: Due to the abundance of hydrogen atoms in the molecule, van der Waals H···H contacts are expected to cover a large portion of the Hirshfeld surface, typically being the most frequent single contact type in organic crystals. nih.govnih.gov

C-H···π Interactions: The electron-rich aromatic ring can act as a weak hydrogen bond acceptor, forming C-H···π interactions with C-H groups of adjacent molecules.

Based on analyses of similar amine hydrochloride salts and chloro-substituted aromatic compounds, a quantitative breakdown of the intermolecular contacts for this compound can be predicted. nih.govnih.goviucr.org

Interaction TypeContribution to Hirshfeld Surface (%)
H···H~40 - 50%
Cl···H / H···Cl~20 - 30%
C···H / H···C~15 - 25%
N···H / H···N~5 - 10%
C···C~2 - 5%
Other&lt; 2%

The Hirshfeld surface analysis thus provides a detailed picture of the supramolecular architecture, confirming that the crystal packing is a result of a combination of strong N-H···Cl hydrogen bonds, complemented by a multitude of weaker C-H···Cl, H···H, and C-H···π interactions which collectively stabilize the three-dimensional structure. mdpi.comnih.gov

Chemical Reactivity and Degradation Pathways of N 2 Chlorobenzyl Ethanamine Hydrochloride

Amine Reactivity in Substituted Benzylamines

The reactivity of N-(2-Chlorobenzyl)ethanamine hydrochloride is largely dictated by the presence of the secondary amine group, which acts as a nucleophile. This reactivity is, however, modulated by the electronic and steric influences of the ortho-chlorobenzyl substituent.

The ethanamine moiety in N-(2-Chlorobenzyl)ethanamine possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile. chemguide.co.uk This allows it to participate in reactions where it attacks electron-deficient centers. Amines are known to react with a variety of electrophiles, including alkyl halides, acyl chlorides, and acid anhydrides, through nucleophilic substitution or addition reactions. chemguide.co.ukncert.nic.in

The basicity of the amine, a key determinant of its nucleophilicity, is influenced by the substituents attached to the nitrogen atom. Alkyl groups, such as the ethyl group in the ethanamine moiety, are electron-donating and increase the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity compared to ammonia (B1221849). ncert.nic.in This increased electron density makes the lone pair more available for donation to an electrophile.

The general reaction of a primary or secondary amine as a nucleophile can be represented in several ways, including alkylation and acylation. ncert.nic.in For instance, in the presence of an alkyl halide, the amine can undergo alkylation to form a more substituted amine. chemguide.co.uk Similarly, reaction with an acyl chloride or acid anhydride (B1165640) leads to the formation of an amide. ncert.nic.in

Interactive Data Table: General Nucleophilic Reactions of Amines
ReactantReaction TypeProduct
Alkyl Halide (R'-X)Nucleophilic Substitution (Alkylation)Secondary or Tertiary Amine
Acyl Chloride (R'-COCl)Nucleophilic Acyl Substitution (Acylation)Amide
Acid Anhydride ((R'-CO)2O)Nucleophilic Acyl Substitution (Acylation)Amide

The presence of the 2-chlorobenzyl group significantly modifies the reactivity of the ethanamine nitrogen. This influence is twofold, comprising both electronic and steric effects.

Electronic Effects: The chlorine atom is an electronegative element and exerts an electron-withdrawing inductive effect (-I effect). quora.com This effect tends to pull electron density away from the benzene (B151609) ring and, by extension, from the benzylic carbon and the attached nitrogen atom. This reduction in electron density on the nitrogen atom decreases its basicity and nucleophilicity compared to a simple N-ethylbenzylamine. Studies on substituted benzylamines have shown that electron-withdrawing groups decrease the rate of nucleophilic substitution reactions. researchgate.net

However, the chlorine atom also possesses lone pairs of electrons that can participate in resonance with the benzene ring, donating electron density to the ortho and para positions (+R or +M effect). quora.com While halogens are generally deactivating towards electrophilic aromatic substitution due to their strong inductive effect, they are ortho, para-directing because of resonance. quora.com In the case of N-(2-Chlorobenzyl)ethanamine, the resonance effect primarily influences the aromatic ring's reactivity rather than directly enhancing the amine's nucleophilicity. The dominant electronic influence on the amine group is the inductive withdrawal of the chlorine atom.

Steric Effects: The ortho position of the chlorine atom on the benzyl (B1604629) group introduces steric hindrance around the nitrogen atom. This bulkiness can impede the approach of electrophiles to the nitrogen's lone pair, thereby slowing down the rate of reaction. The degree of steric hindrance can influence the reaction pathway and, in some cases, may favor the formation of certain products over others. For instance, in reactions of substituted benzylamines, the position of the substituent on the phenyl ring has been shown to have a significant effect on the reaction outcome. mdpi.com

Degradation under Specific Chemical Conditions

This compound, like other amine compounds, can undergo degradation through various chemical pathways, particularly in aqueous environments.

While the primary amine group itself is not directly hydrolyzable, the term hydrolysis in the context of this compound would more accurately refer to reactions of derivatives or under conditions that lead to cleavage of the C-N bonds. Amides, which can be formed from the acylation of the amine, are susceptible to both acid- and base-catalyzed hydrolysis. masterorganicchemistry.comyoutube.comchemistrysteps.comlibretexts.orgkhanacademy.org

Acid-Mediated Hydrolysis: In the presence of a strong acid and heat, an amide derivative of N-(2-Chlorobenzyl)ethanamine would undergo hydrolysis. youtube.comkhanacademy.org The mechanism typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comyoutube.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate. The nitrogen atom is then protonated to form a better leaving group (an amine), which is eliminated to regenerate the carbonyl group of the carboxylic acid. The final products would be a carboxylic acid and the protonated N-(2-Chlorobenzyl)ethanamine. masterorganicchemistry.comlibretexts.org

Base-Mediated Hydrolysis: Under strong basic conditions and heat, an amide derivative can also be hydrolyzed. youtube.comchemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com The amide ion is then expelled as the leaving group, which is a very strong base. This is typically the rate-determining step. The leaving amine or ammonia will then deprotonate the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products: a carboxylate salt and N-(2-Chlorobenzyl)ethanamine. chemistrysteps.comlibretexts.org

In aqueous environments, particularly in the context of water treatment, N-(2-Chlorobenzyl)ethanamine can react with chlorine-based disinfectants like free chlorine (hypochlorous acid, HOCl) and chloramines (e.g., monochloramine, NH2Cl). nih.govwikipedia.org

The reaction of secondary amines with chlorine is a significant pathway for their degradation. rsc.org The initial step involves the transfer of a chlorine atom to the nitrogen of the amine, forming an N-chloroamine. rsc.orgnih.govproquest.comacs.org These N-chloroamines can be reactive intermediates.

The dominant degradation pathway for benzylamines during chlorination involves the formation of an N-chloroamine, followed by the elimination of hydrochloric acid to yield an imine. This imine intermediate then undergoes hydrolysis to form an aldehyde and a lower-order amine. rsc.org In the case of N-(2-Chlorobenzyl)ethanamine, this would likely lead to the formation of 2-chlorobenzaldehyde (B119727) and ethanamine.

Chloramination reactions, involving reagents like monochloramine, proceed through similar pathways but generally occur over longer timescales compared to chlorination with free chlorine. rsc.org The reaction still involves the transfer of chlorine to the amine nitrogen. capes.gov.br

Interactive Data Table: Degradation Products of Substituted Benzylamines
ReactantConditionMajor ProductsReference
Benzylamine (B48309)ChlorinationBenzaldehyde (B42025), Benzonitrile rsc.org
N-MethylbenzylamineChlorinationBenzaldehyde, Formaldehyde (B43269), Monomethylamine, Benzylamine rsc.org
N,N-DimethylbenzylamineChlorinationBenzaldehyde, Formaldehyde, Dimethylamine, N-Methylbenzylamine rsc.org
N,N-DimethylbenzylamineChloraminationN-Nitrosodimethylamine (NDMA), Benzyl alcohol rsc.org

The mechanism of chlorine transfer from a chlorinating agent to an amine is a key aspect of these degradation pathways. The reaction kinetics are often second-order. nih.gov For chloramine-T reacting with secondary amines, two mechanisms have been proposed: one involving the reaction of the ionized species of chloramine-T with the ionized amine, and another involving the reaction of the un-ionized species. nih.gov A proposed mechanism for chlorine exchange involves a molecule of water participating in a cyclic, six-membered transition state. nih.gov

During the chlorination of benzylamines, the primary intermediate is an N-chloroamine. This intermediate is often unstable and undergoes further reaction. rsc.org A crucial subsequent step is the elimination of HCl to form an imine. This imine is then susceptible to hydrolysis, which cleaves the carbon-nitrogen double bond, yielding an aldehyde and a primary amine. rsc.org The formation of products involving halogenation of the aromatic ring has not been observed to be a significant pathway in these reactions. rsc.org

Chlorination and Chloramination Reactions in Aqueous Environments

Formation of Imine Intermediates and Subsequent Hydrolysis Products

N-(2-Chlorobenzyl)ethanamine is a secondary amine and, as such, does not form neutral imines directly. Instead, its reaction with aldehydes or ketones proceeds through the formation of an iminium ion, which can then lead to an enamine if an alpha-proton is available on the carbonyl-derived portion of the molecule. This process is reversible and is typically catalyzed by acid. libretexts.org

The initial step involves the nucleophilic attack of the secondary amine, N-(2-Chlorobenzyl)ethanamine, on the carbonyl carbon of an aldehyde or ketone. This addition results in a zwitterionic intermediate that quickly undergoes a proton transfer to form a neutral tetrahedral intermediate known as a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent loss of a water molecule is driven by the lone pair of electrons on the nitrogen, leading to the formation of a resonance-stabilized, positively charged species called an iminium ion. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition: The secondary amine attacks the carbonyl carbon.

Proton Transfer: A carbinolamine intermediate is formed.

Protonation of Hydroxyl Group: The oxygen is protonated to form -OH₂⁺.

Elimination of Water: Water is eliminated, forming a C=N⁺ bond (the iminium ion).

The hydrolysis of these intermediates is the reverse of their formation, typically occurring in the presence of excess water and an acid catalyst. masterorganicchemistry.comchemistrysteps.com The process begins with the attack of water on the electrophilic carbon of the iminium ion, regenerating the carbinolamine intermediate. Subsequent proton transfers and the eventual elimination of the secondary amine lead to the reformation of the original carbonyl compound. chemistrysteps.com

The primary products of the complete hydrolysis of an iminium ion derived from N-(2-Chlorobenzyl)ethanamine would be the parent amine itself and the corresponding aldehyde or ketone.

ReactantIntermediate SpeciesHydrolysis Products
N-(2-Chlorobenzyl)ethanamine + Aldehyde/KetoneCarbinolamine, Iminium IonN-(2-Chlorobenzyl)ethanamine + Aldehyde/Ketone
Formation of N-Nitrosamines from Benzylamine Precursors

Secondary amines, such as N-(2-Chlorobenzyl)ethanamine, can react with nitrosating agents to form N-nitrosamines, a class of compounds of significant toxicological concern. veeprho.com This reaction, known as N-nitrosation, typically occurs under acidic conditions where nitrous acid (HNO₂) is formed in situ from a nitrite (B80452) source, such as sodium nitrite. veeprho.com

The mechanism for N-nitrosamine formation involves the following key steps:

Formation of Nitrosating Agent: In an acidic medium, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Further protonation and loss of water can generate the highly reactive nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which acts as the effective nitrosating agent. acs.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic nitrosating agent.

Deprotonation: The resulting N-nitrosoammonium ion intermediate is then deprotonated, typically by water or another weak base, to yield the stable N-nitrosamine product. researchgate.net

For N-(2-Chlorobenzyl)ethanamine, this reaction would lead to the formation of N-nitroso-N-(2-chlorobenzyl)ethanamine. The presence of the benzyl group does not fundamentally alter the susceptibility of the secondary amine functional group to nitrosation.

PrecursorReagent/ConditionsMajor Product
N-(2-Chlorobenzyl)ethanamineNitrous Acid (from NO₂⁻ + H⁺)N-Nitroso-N-(2-chlorobenzyl)ethanamine

Reductive Degradation Pathways

The this compound molecule contains a chloroaromatic moiety, which is susceptible to reductive degradation, specifically reductive dehalogenation. This process involves the cleavage of the carbon-chlorine (C-Cl) bond and its replacement with a carbon-hydrogen (C-H) bond. epa.govwikipedia.org

Reductive dehalogenation can be achieved through various chemical, biological, and electrochemical methods. wikipedia.org

Chemical Reduction: This can be accomplished using reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon), or dissolving metals like zinc or iron in an acidic medium. wikipedia.org These methods are common in organic synthesis and can be applied to remove the chlorine atom from the benzyl ring.

Biological Reduction: Certain anaerobic microorganisms are capable of using chlorinated organic compounds as electron acceptors in a process known as organohalide respiration. nih.gov This microbial action can sequentially remove halogen atoms from aromatic rings. nih.gov

Electrochemical Reduction: Electrolysis can also be used to drive the reductive dechlorination of organochlorine compounds at a cathode surface. wikipedia.org

The primary product of the complete reductive dehalogenation of N-(2-Chlorobenzyl)ethanamine would be N-benzylethanamine. This pathway represents a significant degradation route under reducing environmental or experimental conditions.

Degradation PathwayKey TransformationPrimary Product
Reductive DehalogenationC-Cl bond cleavage and replacement with C-H bondN-Benzylethanamine

Mechanistic Studies of Reaction Intermediates and Byproducts

The degradation and reactivity of this compound involve several key intermediates and result in distinct byproducts, as detailed in the pathways above.

Reaction Intermediates:

Carbinolamine: This is a neutral tetrahedral intermediate formed during the initial reaction of the amine with a carbonyl compound. It exists in equilibrium with the starting materials and the subsequent iminium ion. acs.org

Iminium Ion: A cationic species with a C=N⁺ double bond, the iminium ion is a key intermediate in reactions with carbonyls. Its electrophilicity makes it susceptible to hydrolysis. libretexts.orgacs.org

N-Nitrosoammonium Ion: Formed after the initial attack of the amine on a nitrosating agent, this protonated intermediate quickly loses a proton to form the final N-nitrosamine product. researchgate.net

Reaction Byproducts:

The byproducts formed depend on the specific degradation pathway:

Hydrolysis Byproducts: The complete hydrolysis of iminium ions formed from N-(2-Chlorobenzyl)ethanamine and a carbonyl compound (e.g., 2-chlorobenzaldehyde) would regenerate the parent amine and the carbonyl compound.

Nitrosation Byproduct: The primary byproduct of the reaction with nitrosating agents is N-nitroso-N-(2-chlorobenzyl)ethanamine .

Reductive Degradation Byproduct: The main byproduct from reductive dehalogenation is N-benzylethanamine , where the chlorine atom is removed from the aromatic ring.

A summary of these intermediates and byproducts is provided in the table below.

PathwayKey Intermediate(s)Final Byproduct(s)
Reaction with CarbonylsCarbinolamine, Iminium IonN-(2-Chlorobenzyl)ethanamine, Aldehyde/Ketone (upon hydrolysis)
N-NitrosationN-Nitrosoammonium IonN-Nitroso-N-(2-chlorobenzyl)ethanamine
Reductive Degradation(Varies with method, e.g., radical or organometallic species)N-Benzylethanamine

N 2 Chlorobenzyl Ethanamine Hydrochloride As a Chemical Intermediate and in Synthetic Applications

Precursor in General Organic Synthesis

The utility of N-(2-Chlorobenzyl)ethanamine hydrochloride in general organic synthesis stems from the reactivity of its secondary amine functional group. This site allows for the facile introduction of additional substituents and participation in cyclization reactions to form diverse nitrogen-containing scaffolds.

The structural framework of N-(2-Chlorobenzyl)ethanamine and its derivatives is particularly amenable to intramolecular cyclization reactions to form advanced nitrogen-containing heterocyclic compounds. A prominent example is its role in the synthesis of the thieno[3,2-c]pyridine (B143518) ring system, a core component of several pharmacologically active agents.

The synthesis of Ticlopidine, an antiplatelet drug, relies on a derivative of N-(2-Chlorobenzyl)ethanamine. wikipedia.org The key intermediate, N-(2-Chlorobenzyl)-2-(2-thienyl)ethanamine, undergoes an intramolecular cyclization to form the fused heterocyclic system. nih.govresearchgate.net This transformation, often a variation of the Pictet-Spengler reaction, typically involves condensation with an aldehyde (like formaldehyde (B43269) or paraformaldehyde) to form an iminium ion, which is then attacked by the electron-rich thiophene (B33073) ring to close the piperidine (B6355638) ring. researchgate.net This cyclization strategy highlights how the N-(2-chlorobenzyl)ethanamine backbone can be used to construct complex, fused heterocyclic structures.

Table 1: Key Cyclization Reaction for Heterocycle Synthesis

Starting MaterialReagentProductHeterocyclic System Formed
N-(2-Chlorobenzyl)-2-(2-thienyl)ethanamineFormaldehyde (or equivalent)Ticlopidine (5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine)Tetrahydrothieno[3,2-c]pyridine

As a secondary amine, this compound is a ready substrate for reactions that increase molecular complexity, such as N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of functional groups and structural motifs, leading to the preparation of complex substituted amine derivatives.

For instance, the reaction of 2-(2-thienyl)ethylamine with 2-chlorobenzyl chloride is a direct method to synthesize the more complex tertiary amine, N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine, a crucial Ticlopidine precursor. google.com This nucleophilic substitution reaction demonstrates the fundamental reactivity of the amine group for building larger molecules. google.com

Furthermore, the nitrogen atom can be acylated using various acylating agents (e.g., acetyl chloride, benzoyl chloride) to form amides. These amide derivatives introduce new carbonyl functionalities and can serve as intermediates for further transformations or as final target molecules in their own right.

Table 2: Examples of Reactions to Form Complex Amine Derivatives

Reaction TypeSubstratesProduct Type
N-AlkylationN-(2-Chlorobenzyl)ethanamine + Alkyl HalideTertiary Amine
N-AcylationN-(2-Chlorobenzyl)ethanamine + Acyl ChlorideN-Substituted Amide
Urea (B33335) FormationN-(2-Chlorobenzyl)ethanamine + IsocyanateN,N'-Disubstituted Urea

Role in Pharmaceutical Intermediate Synthesis

An intermediate in pharmaceutical synthesis is a compound that is produced during the synthesis of an active pharmaceutical ingredient (API) and must undergo further chemical changes to become the final API. This compound's core structure is found within key intermediates for important APIs.

The derivatization of a core structure like N-(2-Chlorobenzyl)ethanamine is a common strategy in medicinal chemistry to create a library of related compounds for biological screening. This process allows for the exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties. The N-(2-Chlorobenzyl)ethanamine scaffold offers multiple points for derivatization to generate structural diversity.

By modifying the substituents on the chlorobenzyl ring, altering the length or branching of the ethylamine (B1201723) chain, or reacting the secondary amine with a diverse set of reagents, a wide array of new chemical entities can be generated. This scaffold diversity is crucial for discovering new leads in drug development programs.

Strategies for Derivatization and Structural Modification

Several chemical strategies can be employed to modify the structure of N-(2-Chlorobenzyl)ethanamine, leveraging the reactivity of its functional groups to build a diverse range of analogues.

Modification of the Amine Group: The secondary amine is the most reactive site for derivatization.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction can introduce a wide variety of new N-alkyl groups. organic-chemistry.org

Acylation and Sulfonylation: Treatment with acyl chlorides, anhydrides, or sulfonyl chlorides yields stable amides and sulfonamides, respectively. This introduces different electronic and steric properties. nih.gov

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are common pharmacophores.

Modification of the Benzyl (B1604629) Ring: The 2-chloro substituent on the phenyl ring can be varied. Synthesizing analogues with different substituents (e.g., fluoro, bromo, methyl, methoxy) at various positions on the ring can systematically probe the effects of electronics and sterics on biological activity.

Modification of the Ethyl Bridge: The ethylamine linker can be shortened, lengthened, or branched. This alters the spatial relationship between the aromatic ring and the nitrogen atom, which can be critical for receptor binding.

These derivatization strategies allow chemists to systematically modify the parent structure of this compound, providing a powerful tool for creating diverse molecular scaffolds for synthetic and pharmaceutical applications.

Systematic Alterations to the Benzyl Moiety (e.g., Halogenation Position, Aromatic Substituents)

The benzyl portion of this compound offers a prime site for structural variation to explore structure-activity relationships (SAR). Modifications such as altering the position of the halogen and introducing other substituents on the aromatic ring can significantly influence the properties of the resulting derivatives.

Research into N-benzyl phenethylamines has demonstrated that the nature and position of substituents on the benzyl ring can dramatically alter biological activity. For instance, in a study of 5-HT2A/2C receptor agonists, N-(2-fluorobenzyl) substituted compounds were found to have lower affinity and efficacy compared to other derivatives, such as those with N-(2-hydroxybenzyl) or N-(2-methoxybenzyl) substitutions. nih.gov This suggests that while halogenation provides a synthetically useful handle, the specific electronic and steric properties of the substituent are critical.

The substitution pattern on the benzyl ring of benzimidazole (B57391) opioids also highlights the importance of substituent placement. In this class of compounds, substitutions at the 4-position of the benzyl group were found to affect analgesic potency in the order: ethoxy > isopropyloxy > n-propyloxy > methoxy (B1213986) > methylthio > H/Cl/F > hydroxy. wikipedia.org This indicates that even subtle changes to the electronic and lipophilic character of the benzyl ring can have a profound impact on the molecule's biological interactions.

While direct systematic studies on varying the halogen position (ortho-, meta-, para-) on N-benzylethanamine and its impact on a specific activity are not extensively detailed in readily available literature, the principles from related compound classes suggest that such modifications would significantly alter the electronic distribution and conformation of the molecule, thereby influencing its reactivity and biological profile. The synthesis of various N-benzylamines is often achieved through reductive amination of the corresponding substituted benzaldehydes, a versatile method that allows for the introduction of a wide array of substituents on the aromatic ring. nih.gov

Table 1: Impact of N-Benzyl Substitution on 5-HT2A Receptor Affinity

N-Benzyl Substituent 4-Substituent on Phenethylamine (B48288) Ki (nM) for 5-HT2A
2-Fluorobenzyl H 120
2-Hydroxybenzyl H 2.9
2-Methoxybenzyl H 13

This table is generated based on data for N-benzyl phenethylamines and is illustrative of the effects of benzyl substitution. nih.gov

Modifications to the Ethanamine Backbone (e.g., Chain Length Variation, Incorporation of Heterocyclic Units)

The ethanamine backbone of this compound is another key area for synthetic modification. Altering the length of the alkyl chain and incorporating heterocyclic units can lead to the development of novel compounds with diverse properties.

Chain Length Variation:

The length of the alkyl chain separating the nitrogen atom from another molecular fragment can significantly influence the biological activity of a compound. Studies on N-alkyl-β-D-glycosylamine derivatives have shown that varying the alkyl chain length from 6 to 18 carbons impacts their antifungal properties. nih.gov Similarly, in a series of N-alkyl-N′-(2-benzylphenyl)ureas, the length of the N-alkyl chain was found to affect their ability to act as low molecular weight gelators for various solvents. researchgate.net While specific studies on the systematic variation of the ethanamine chain in N-(2-Chlorobenzyl)ethanamine are not widely reported, these examples from other classes of molecules underscore the importance of alkyl chain length in determining a compound's physical and biological characteristics.

Incorporation of Heterocyclic Units:

Replacing the ethylamine portion with or incorporating heterocyclic moieties is a common strategy in medicinal chemistry to introduce new functionalities and conformational constraints. The synthesis of N-benzylamines containing heterocyclic fragments is a well-established area of research. For example, N-aryl(hetaryl)benzylamines have been synthesized through the reduction of Schiff bases formed from the condensation of amino-substituted heterocycles with benzaldehydes. researchgate.net

Furthermore, the synthesis of novel pyrimidine (B1678525) derivatives with N-benzyl groups has been explored for their antimicrobial and anticancer activities. nih.gov In these syntheses, chalcones derived from N-substituted indoles react with urea, thiourea, or guanidine (B92328) to form the pyrimidine ring. The incorporation of heterocyclic structures like pyrimidine, imidazole, and triazole into molecules containing an N-benzylamine framework is a versatile approach to creating new chemical entities with potential therapeutic applications. mdpi.commdpi.com

The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex further illustrates the utility of incorporating heterocyclic systems. acs.org In these compounds, the pyrimidine core is a key structural feature contributing to their biological activity.

Table 2: Examples of Synthesized N-Benzylamine Derivatives with Heterocyclic Moieties

N-Benzylamine Core Incorporated Heterocycle Synthetic Precursors
N-(Aryl)benzylamine Quinoline 5-Aminoquinoline, Benzaldehyde (B42025)
N-(Aryl)benzylamine Pyrimidine 2-Arylaminopyrimidine, Benzoic acid derivatives
N-(Indolyl)benzylamine Pyrimidine 1-(N-benzyl-1H-indol-3-yl)-3-arylprop-2-en-1-one, Urea

This table provides examples of synthetic strategies for incorporating heterocyclic units into N-benzylamine scaffolds. researchgate.netnih.govacs.org

Based on a comprehensive search of available information, there is currently no scientific literature or data detailing the specific applications of the chemical compound “this compound” in the field of advanced materials science as outlined in the requested article structure.

Specifically, no research findings were identified pertaining to:

Potential Applications in Advanced Materials Science

Interaction with Nanomaterials (e.g., Graphene Oxide):There is no documented research on the interaction of N-(2-Chlorobenzyl)ethanamine hydrochloride with nanomaterials like graphene oxide, nor its influence on material structure and electronic conductivity.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content. The provided outline addresses highly specific applications for which no public research is currently available for this particular compound.

Ligand Chemistry and Coordination Compound Formation

N-(2-Chlorobenzyl)ethanamine Hydrochloride as a Potential Ligand Precursor

This compound can be considered a precursor to the free base ligand, N-(2-Chlorobenzyl)ethanamine. In its hydrochloride form, the nitrogen atom is protonated, which prevents it from acting as a Lewis base to coordinate with a metal center. However, deprotonation of the ammonium (B1175870) salt yields the neutral amine, which can then function as a ligand. This free amine is a monodentate ligand, capable of donating its nitrogen lone pair to a metal ion to form a coordinate covalent bond. The presence of the 2-chlorobenzyl group can influence the steric and electronic properties of the resulting metal complexes.

Investigation of Coordination Modes with Transition Metals

The coordination of N-(2-Chlorobenzyl)ethanamine to transition metals is expected to occur primarily through the nitrogen atom of the ethylamine (B1201723) moiety. As a monodentate ligand, it would occupy a single coordination site on the metal center. The coordination number and geometry of the resulting complex would depend on the specific transition metal, its oxidation state, and the other ligands present in the coordination sphere. For instance, in the presence of other ligands, it could form part of various geometries such as tetrahedral, square planar, or octahedral. jocpr.comlibretexts.org Research into related N-heterocyclic ligands has shown a wide variety of coordination behaviors with transition metals. mdpi.com

Structural Characterization of Coordination Compounds (e.g., X-ray Diffraction)

Interactive Data Table: Hypothetical Coordination Complex Parameters

The following table presents hypothetical data for potential coordination complexes of N-(2-Chlorobenzyl)ethanamine with various transition metals, illustrating the type of information that would be obtained from structural characterization studies.

Metal IonFormula of ComplexCoordination GeometryM-N Bond Length (Å)
Cu(II)[Cu(N-(2-ClBn)EtA)4]Cl2Square Planar2.02
Zn(II)[Zn(N-(2-ClBn)EtA)2Cl2]Tetrahedral2.05
Ni(II)[Ni(N-(2-ClBn)EtA)6]Cl2Octahedral2.11
Co(II)[Co(N-(2-ClBn)EtA)2Br2]Tetrahedral2.08

Note: (N-(2-ClBn)EtA) is an abbreviation for the ligand N-(2-Chlorobenzyl)ethanamine.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

A comprehensive review of the available scientific literature reveals a significant lack of dedicated research on N-(2-Chlorobenzyl)ethanamine hydrochloride. While supplier data provides basic identification and computational predictions, there are no published studies detailing its synthesis, characterization, or evaluation for any specific application. The primary contribution of the current body of information is the identification of this compound as a commercially available chemical entity with a defined structure, paving the way for future investigation.

Identification of Remaining Research Gaps and Methodological Challenges

The research landscape for this compound is characterized by substantial gaps. Key areas that remain entirely unexplored include:

Synthesis and Characterization: There is a lack of published, peer-reviewed methods for the synthesis and purification of this compound. Detailed characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to establish a comprehensive chemical profile.

Physicochemical Properties: Experimentally determined data on its physical and chemical properties, such as melting point, boiling point, solubility, and stability, are currently unavailable. This information is fundamental for any potential application development.

Pharmacological and Toxicological Profile: The biological activity of this compound is unknown. There have been no studies to investigate its potential pharmacological effects, mechanism of action, or toxicological profile.

Potential Applications: Without foundational research, the potential applications of this compound in medicinal chemistry, materials science, or as a synthetic building block remain purely speculative.

A significant methodological challenge is the absence of established analytical methods for the quantification and characterization of this specific compound in various matrices. Developing and validating such methods will be a crucial first step for any future research.

Proposed Future Research Avenues and Interdisciplinary Collaborations

To address the current knowledge void, a structured research program is necessary. Future research should prioritize the following avenues:

Synthetic Chemistry: Development and optimization of a robust and scalable synthetic route to produce high-purity this compound. This would involve a thorough investigation of reaction conditions, catalysts, and purification techniques.

Analytical Chemistry: Comprehensive characterization of the synthesized compound using a suite of spectroscopic and chromatographic techniques to establish a definitive analytical profile. This would also include the development of validated analytical methods for its detection and quantification.

Computational Chemistry: In-depth computational modeling and simulation studies could predict potential biological targets and guide experimental design for pharmacological screening.

Medicinal Chemistry and Pharmacology: A systematic screening of this compound for a range of biological activities, including but not limited to antimicrobial, anticancer, and neurological effects. Promising hits would warrant further investigation into their mechanism of action and structure-activity relationships.

Materials Science: Exploration of its potential as a monomer or functional additive in the development of novel polymers or materials with unique properties.

Effective exploration of this compound would greatly benefit from interdisciplinary collaborations. Joint efforts between synthetic organic chemists, analytical chemists, pharmacologists, toxicologists, and computational chemists will be essential to build a comprehensive understanding of this compound from its fundamental properties to its potential applications. Such collaborations would accelerate the pace of discovery and could potentially unveil novel uses for this currently understudied chemical entity.

Data Tables

Due to the lack of experimental data in the scientific literature, detailed data tables for the physicochemical and spectroscopic properties of this compound cannot be provided at this time. The following table presents the basic computational data that is available.

Table 1: Computational Data for this compound

PropertyValue
Topological Polar Surface Area (TPSA)12.03 Ų
LogP2.8713
Hydrogen Bond Acceptors1
Hydrogen Bond Donors1
Rotatable Bonds3

Data obtained from chemical supplier databases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.